1-(2-(Chloromethyl)-5-mercaptophenyl)propan-1-one
Description
1-(2-(Chloromethyl)-5-mercaptophenyl)propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with a phenyl ring bearing a chloromethyl (-CH₂Cl) group at the ortho (2-) position and a mercapto (-SH) group at the para (5-) position. The chloromethyl group introduces electrophilic reactivity, while the thiol moiety confers nucleophilic and redox-active properties. This combination of functional groups distinguishes it from classical cathinone analogs, which typically feature amino and halogen/methyl substituents .
Properties
Molecular Formula |
C10H11ClOS |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-5-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11ClOS/c1-2-10(12)9-5-8(13)4-3-7(9)6-11/h3-5,13H,2,6H2,1H3 |
InChI Key |
STXOCWOVSQFRQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)S)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Chloromethyl)-5-mercaptophenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the chloromethylation of a precursor compound followed by the introduction of the mercapto group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Chloromethyl)-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Chloromethyl)-5-mercaptophenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-5-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chloromethyl group can also participate in alkylation reactions, leading to modifications of biomolecules. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural variations among 1-(2-(Chloromethyl)-5-mercaptophenyl)propan-1-one and related compounds:
Key Observations :
- The target compound uniquely combines -SH and -CH₂Cl, whereas cathinones (e.g., 4-FMC, mephedrone) prioritize -NHCH₃ and halogen/methyl groups .
- N-Methylethylone incorporates a 1,3-benzodioxol ring, enhancing lipophilicity and metabolic stability compared to simple phenyl derivatives .
- The chalcone derivative’s α,β-unsaturated ketone system enables conjugation-based reactivity absent in propan-1-one analogs .
Physicochemical Properties
Solubility
- Target Compound : Low water solubility due to the hydrophobic chloromethyl and thiol groups; solubility may improve in organic solvents or under basic conditions (thiol deprotonation).
- 4-FMC : High water solubility as a hydrochloride salt (-NHCH₃·HCl) .
- Chalcone Derivative: Moderate solubility in polar solvents due to the phenolic -OH group .
Stability
- Target Compound :
- Thiol Oxidation : Prone to oxidation, forming disulfide bridges (-S-S-) under aerobic conditions.
- Chloromethyl Reactivity : Susceptible to nucleophilic substitution (e.g., hydrolysis to -CH₂OH or -CH₂O⁻).
- Cathinones (4-FMC, Mephedrone): Stable as crystalline salts; amino groups resist oxidation under standard storage .
- N-Methylethylone : Enhanced stability from the benzodioxol ring, which reduces metabolic degradation .
Reactivity and Toxicity
- -SH: Could conjugate with glutathione, mitigating toxicity but depleting cellular antioxidant reserves.
- Cathinones: Primarily interact with monoamine transporters (e.g., dopamine, serotonin), leading to psychostimulant effects .
- Chalcone Derivative: The enone system may exhibit anti-inflammatory or anticancer activity via Michael addition with biological nucleophiles .
Metabolic Pathways
Biological Activity
1-(2-(Chloromethyl)-5-mercaptophenyl)propan-1-one is an organic compound notable for its unique structure, which includes both a chloromethyl group and a mercapto group attached to a phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.
- Molecular Formula : C9H9ClOS
- Molecular Weight : 200.69 g/mol
- CAS Number : 1805747-22-1
The compound's reactivity is primarily attributed to the presence of the thiol (mercapto) group, which is known for its ability to form disulfide bonds and participate in redox reactions.
Enzyme Inhibition
Research indicates that 1-(2-(Chloromethyl)-5-mercaptophenyl)propan-1-one exhibits significant enzyme inhibition properties. It has been investigated for its interactions with various biological molecules, particularly in the context of inhibiting specific enzymes involved in metabolic pathways.
- Mechanism of Action : The chloromethyl group may enhance the compound's ability to bind to active sites on enzymes, while the mercapto group can facilitate interactions through thiol-based mechanisms.
Antimicrobial Activity
The compound has shown promising results in preliminary studies regarding its antimicrobial efficacy. For instance, it was evaluated against several strains of bacteria and fungi.
- Case Study : In a study examining antifungal activity, 1-(2-(Chloromethyl)-5-mercaptophenyl)propan-1-one demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents. This suggests potential utility in treating fungal infections.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 1-(2-(Chloromethyl)-5-mercaptophenyl)propan-1-one, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one | Contains a bromomethyl group | Bromine may influence reactivity differently compared to chlorine |
| 1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one | Chloromethyl and mercapto group at different positions | Different substituent positions may affect biological activity |
| 1-(2-(Chloromethyl)-2-hydroxyphenyl)propan-1-one | Hydroxy group instead of mercapto group | Hydroxyl may alter solubility and reactivity profiles |
This table highlights how variations in structure can lead to differences in biological activity, emphasizing the importance of specific functional groups in determining the efficacy of these compounds.
Research Findings
Recent studies have focused on optimizing the synthesis and biological evaluation of this compound. For example:
- Synthesis : The synthesis typically involves multi-step organic reactions, often utilizing continuous flow reactors for enhanced efficiency and yield.
- Biological Evaluation : In vitro assays have confirmed that 1-(2-(Chloromethyl)-5-mercaptophenyl)propan-1-one possesses significant inhibitory effects on target enzymes relevant to various diseases, including fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
